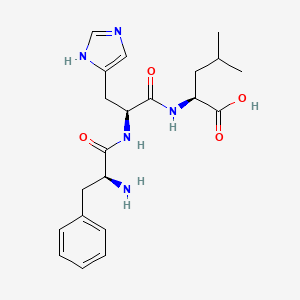

L-Phenylalanyl-L-histidyl-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

28607-51-4 |

|---|---|

Molecular Formula |

C21H29N5O4 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H29N5O4/c1-13(2)8-18(21(29)30)26-20(28)17(10-15-11-23-12-24-15)25-19(27)16(22)9-14-6-4-3-5-7-14/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1 |

InChI Key |

VADLTGVIOIOKGM-BZSNNMDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Peptide Design

Strategies for Tripeptide Chemical Synthesis

The chemical synthesis of peptides like L-Phenylalanyl-L-histidyl-L-leucine involves the stepwise formation of peptide bonds between amino acids. This process requires careful protection of reactive side chains and the use of coupling agents to facilitate amide bond formation. Two primary strategies dominate the field: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains. bachem.comnih.gov The process begins with the C-terminal amino acid (in this case, Leucine) being anchored to an insoluble polymer resin. bachem.compacific.edu The synthesis then proceeds from the C-terminus to the N-terminus. pacific.edu

The synthesis cycle involves two key steps: deprotection and coupling. pacific.edu First, the Nα-protecting group, typically a Fluorenylmethyloxycarbonyl (Fmoc) or t-Butoxycarbonyl (Boc) group, is removed from the resin-bound amino acid. bachem.commasterorganicchemistry.com Following a series of washes to remove excess reagents, the next Nα-protected amino acid (Histidine) is introduced along with a coupling agent to facilitate the formation of the peptide bond. pacific.edu This cycle is repeated with Phenylalanine to complete the tripeptide chain. Finally, the completed peptide is cleaved from the resin support, often using a strong acid like trifluoroacetic acid (TFA). nih.govpacific.edu

SPPS offers significant advantages, including the simplification of purification, as by-products and excess reagents can be easily washed away by filtration. bachem.com This makes it particularly well-suited for the synthesis of small to medium-sized peptides and for the construction of peptide libraries. nih.govgenosphere-biotech.com

Solution-Phase Synthesis Techniques for Peptide Oligomers

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide construction. masterorganicchemistry.comnih.gov While it can be more labor-intensive than SPPS, it remains highly valuable for large-scale production. wikipedia.org This method involves the sequential coupling of protected amino acids in a suitable organic solvent. google.com

In a typical solution-phase synthesis of this compound, the synthesis might start by coupling protected Histidine and Leucine (B10760876) to form a dipeptide. After purification, this dipeptide would then be coupled with protected Phenylalanine to yield the full tripeptide. nih.gov A key challenge in solution-phase synthesis is the purification of the intermediate peptides at each step, which often requires chromatography or recrystallization. nih.gov However, strategies like the Group-Assisted Purification (GAP) chemistry have been developed to simplify this process by avoiding traditional purification methods. nih.gov

Considerations for Stereochemical Control during Peptide Assembly

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as the chirality of each residue is crucial for the peptide's final three-dimensional structure and biological activity. nih.govmdpi.com Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk during peptide synthesis, particularly during the activation of the carboxylic acid group for coupling. mdpi.comhighfine.com

Several factors can influence the extent of racemization, including the choice of coupling reagents, additives, and the basicity of the reaction environment. highfine.com The use of certain coupling reagents can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. mdpi.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its analogues are often included in the coupling step. highfine.comacs.org These additives can form reactive esters that are less susceptible to racemization. highfine.com The choice of solvent and the base used for neutralization can also play a critical role in minimizing epimerization. acs.org For instance, using a less polar solvent and a weaker base can reduce the rate of racemization. acs.org Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization during coupling. nih.gov

Design and Synthesis of L-Phenylalanyl-D-Histidyl-L-leucine and its Analogues

The design of peptide analogues, such as substituting an L-amino acid with its D-enantiomer, is a powerful strategy to modulate the peptide's biological properties.

Custom-Design Principles for Bioactive Peptides

The design of bioactive peptides is a multifaceted process that often begins with a lead compound, which can be a naturally occurring peptide or a sequence identified through screening. espikem.comespikem.com The primary goal is to enhance desired properties such as potency, selectivity, and stability. This is often achieved by systematically modifying the peptide's sequence and structure to understand the structure-activity relationship (SAR).

Key design strategies include:

Amino Acid Substitution: Replacing specific amino acids to probe their importance for activity.

Conformational Constraint: Introducing cyclic structures or unnatural amino acids to lock the peptide into a specific, active conformation. nih.govmdpi.comnih.gov

Computational and AI-driven design: Advanced software tools can now generate novel peptide structures with desired binding properties. uw.edu

Incorporation of D-Amino Acid Residues for Modulated Bioactivity

The substitution of an L-amino acid with its D-counterpart, as in L-Phenylalanyl-D-Histidyl-L-leucine, is a well-established strategy to enhance the therapeutic potential of peptides. nih.govnih.gov Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases in the body. lifetein.com

Incorporating D-amino acids can confer several advantages:

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer half-life in vivo. mdpi.comlifetein.comnih.gov

Altered Conformation and Bioactivity: The presence of a D-amino acid can induce a different three-dimensional structure, which may lead to altered or even enhanced binding to biological targets. nih.govnih.gov In some cases, the D-amino acid-containing peptide may have a completely different biological activity compared to its all-L counterpart. researchgate.net

Retro-Inverso Peptides: A more advanced strategy involves creating "retro-inverso" peptides, which are composed of D-amino acids in the reverse sequence. This can result in a peptide with a similar side-chain topology to the original L-peptide but with significantly enhanced stability. lifetein.com

The synthesis of peptides containing D-amino acids follows the same principles as for all-L peptides, with the D-amino acid derivative being incorporated at the appropriate step in the synthesis cycle. pacific.eduasm.org

Enzymatic Synthesis of Amino Acid Derivatives and Peptide Fragments

The enzymatic approach to peptide synthesis offers a green and highly specific alternative to traditional chemical methods. researchgate.netnih.gov Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to form these bonds under controlled conditions. nih.govmdpi.com This method can proceed via two distinct pathways: thermodynamically controlled synthesis (TCS) or kinetically controlled synthesis (KCS). researchgate.netmdpi.com For the synthesis of a tripeptide like this compound, a chemoenzymatic strategy involving the stepwise condensation of amino acid derivatives or peptide fragments is a viable approach. nih.gov

The formation of the peptide bonds in this compound would likely involve proteases with specificities tailored to the amino acid residues involved. Enzymes such as thermolysin and α-chymotrypsin are particularly relevant due to their substrate preferences. nih.govnih.gov Thermolysin, a metalloprotease from Bacillus thermoproteolyticus, exhibits a strong preference for catalyzing the formation of peptide bonds where the amino group is contributed by a hydrophobic or bulky amino acid residue like Leucine. nih.govnih.gov This makes it a suitable candidate for the synthesis of the Histidyl-Leucine dipeptide fragment. α-Chymotrypsin, a serine protease, preferentially acts on the C-terminal side of aromatic amino acids such as Phenylalanine. nih.govportlandpress.com This specificity can be harnessed to ligate an N-acylated Phenylalanine derivative to a pre-synthesized Histidyl-Leucine fragment.

The efficiency of enzymatic peptide synthesis is influenced by several factors, including the choice of enzyme, the nature of the protecting groups on the amino and carboxyl termini of the substrates, the pH of the reaction medium, and the potential use of organic co-solvents to shift the reaction equilibrium towards synthesis. researchgate.netnih.govacs.org The solubility of the resulting peptide product can also drive the reaction forward; a product that precipitates out of the reaction mixture will shift the equilibrium towards synthesis, leading to higher yields. nih.govportlandpress.com

Research Findings in Enzymatic Peptide Synthesis

Research into enzymatic peptide synthesis has yielded valuable insights into the optimal conditions for various enzyme-substrate combinations. Studies on thermolysin-catalyzed peptide synthesis have demonstrated its high efficiency in coupling N-protected amino acids with amino acid amides. For instance, the synthesis of Cbz-Phe-Leu-NH2, a dipeptide with similarities to the fragments of this compound, can achieve high yields under specific conditions.

| Carboxyl Component | Amine Component | Enzyme | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cbz-Phe-OH | Leu-NH2 | Thermolysin | pH 7, 37°C, 5h | ~80% | nih.gov |

The specificity of thermolysin is a key factor in its synthetic utility. It requires a hydrophobic or bulky amino acid residue at the N-terminal position of the amine component (the P1' position). nih.gov This strict stereospecificity ensures the formation of peptides with the correct L-configuration. nih.gov

Similarly, α-chymotrypsin has been extensively studied for its application in peptide synthesis. It is effective in catalyzing the condensation of N-acylated aromatic amino acid esters with various amine nucleophiles, including amino acid amides and dipeptides. nih.govscispace.com The choice of the amine component is critical, with di- or tri-peptides often being more effective nucleophiles than free amino acids. nih.govportlandpress.com

A potential enzymatic pathway for synthesizing this compound could involve a two-step process:

Synthesis of the Dipeptide Fragment (His-Leu): An N-protected Histidine derivative could be coupled with a C-protected Leucine derivative. While not directly detailed for His-Leu, the principles of thermolysin-catalyzed synthesis suggest its potential applicability, given Leucine is a hydrophobic residue.

Fragment Condensation: The resulting N-protected His-Leu dipeptide would have its N-terminal protecting group removed. Subsequently, an N-acylated Phenylalanine ester could be introduced as the acyl donor for an α-chymotrypsin-catalyzed ligation to the N-terminus of the His-Leu dipeptide.

The following table summarizes the substrate specificities of relevant enzymes that could be employed in the synthesis of this compound fragments.

| Enzyme | Acyl Donor (P1 position) | Amine Nucleophile (P1' position) | Reference |

|---|---|---|---|

| Thermolysin | Hydrophobic or bulky amino acid (e.g., Phenylalanine) | Hydrophobic or bulky amino acid (e.g., Leucine) | nih.govnih.gov |

| α-Chymotrypsin | Aromatic amino acid (e.g., Phenylalanine, Tyrosine) | Amino acid amides, dipeptides, tripeptides | nih.govportlandpress.com |

The chemoenzymatic approach allows for the rational design of peptide synthesis strategies by combining the strengths of chemical protecting groups with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach minimizes side reactions and racemization, which can be significant challenges in purely chemical peptide synthesis. researchgate.netscispace.com

Molecular Interactions with Enzyme Systems

Angiotensin-Converting Enzyme (ACE) Inhibition by Related Tripeptides

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. mdpi.comnih.gov The inhibition of ACE is a major target for the management of hypertension. nih.govresearchgate.net Certain peptides, including those containing L-Phenylalanine, L-Histidine, and L-Leucine, have been investigated for their potential to inhibit ACE activity.

The tripeptide L-Phenylalanyl-D-Histidyl-L-leucine (L-Phe-D-His-L-Leu) has been specifically designed to act as an ACE inhibitor. nih.govresearchgate.net Its design involves altering the configuration of the histidine residue from the naturally occurring L-form to the D-form at the penultimate position from the C-terminal, which is the site where ACE cleaves Angiotensin I. nih.govresearchgate.net

Studies using fluorescence spectra and circular dichroism have confirmed a direct interaction between L-Phe-D-His-L-Leu and ACE. nih.govresearchgate.net This binding is believed to induce conformational changes in the enzyme, thereby modulating its catalytic activity. researchgate.net The interaction is a static quenching mechanism, indicating the formation of a stable complex between the peptide and the enzyme. researchgate.net

Kinetic studies have demonstrated that L-Phe-D-His-L-Leu inhibits ACE activity in a dose-dependent and competitive manner. nih.govresearchgate.net In competitive inhibition, the inhibitor molecule binds to the same active site as the substrate, thereby preventing the substrate from binding. nih.govbohrium.com The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which for L-Phe-D-His-L-Leu was determined to be 53.32 ± 0.13 nmol/L. nih.govresearchgate.net This low IC₅₀ value indicates a high inhibitory potential against ACE.

Inhibition Kinetics of L-Phe-D-His-L-Leu against ACE

| Inhibitor | Inhibition Type | IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| L-Phenylalanyl-D-Histidyl-L-leucine | Competitive | 53.32 ± 0.13 | nih.govresearchgate.net |

Molecular docking simulations have provided insights into the specific interactions between L-Phe-D-His-L-Leu and the critical amino acid residues within the active site of ACE. nih.govresearchgate.net These studies reveal strong binding interactions that stabilize the enzyme-inhibitor complex. The potency of ACE inhibitory peptides is often influenced by the presence of hydrophobic or aromatic amino acids at the C-terminal and branched aliphatic amino acids at the N-terminal. nih.gov In the case of L-Phe-D-His-L-Leu, the interactions likely involve hydrogen bonds and hydrophobic interactions with key residues in the ACE active site, such as His353 and His513, which are critical for the enzyme's activity. plos.org The stability of this peptide-ACE complex is a key determinant of its inhibitory effect. plos.org

Predicted Molecular Interactions of L-Phe-D-His-L-Leu with ACE Active Site

| Peptide Residue | Interacting ACE Residue (Predicted) | Interaction Type | Reference |

|---|---|---|---|

| Phenylalanine | Hydrophobic pocket (S1 subsite) | Hydrophobic | nih.govnih.gov |

| Histidine | His353, His513, Zn(II) ion | Hydrogen Bonding, Coordination | nih.govplos.org |

| Leucine (B10760876) | Hydrophobic pocket (S2' subsite) | Hydrophobic | nih.govnih.gov |

The stereochemistry of amino acids within a peptide can significantly influence its binding affinity to an enzyme. The design of L-Phe-D-His-L-Leu involved a strategic change of the naturally occurring L-Histidine to D-Histidine. nih.govresearchgate.net This alteration at the penultimate C-terminal position is critical because ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of its substrates. mdpi.com The presence of a D-amino acid residue can increase the peptide's resistance to degradation by other proteases and can also alter the three-dimensional conformation of the peptide. This altered conformation can lead to a more favorable or stable interaction with the active site of ACE, enhancing its inhibitory potency compared to its all-L-amino acid counterpart. nih.gov The presence of histidine itself is also significant, as its imidazole (B134444) ring can interact with the zinc ion that is essential for ACE's catalytic activity. plos.orgmdpi.com

Enzymatic Pathways Involving Constituent Amino Acids

The individual amino acids that constitute the tripeptide are involved in various other enzymatic pathways in nature.

L-Phenylalanine is a substrate for the enzyme Phenylalanine Ammonia Lyase (PAL). tandfonline.com PAL catalyzes the non-oxidative deamination of L-Phenylalanine to produce trans-cinnamic acid and ammonia. tandfonline.comnih.gov This reaction is a crucial entry point for carbon from primary metabolism into the phenylpropanoid pathway, which leads to the synthesis of numerous secondary metabolites in plants and fungi. tandfonline.comcore.ac.uk

The activity of PAL is subject to regulation by its own substrate, L-Phenylalanine. In some organisms, PAL exhibits negative substrate cooperativity, meaning that the binding of one substrate molecule to the enzyme makes it more difficult for subsequent substrate molecules to bind. core.ac.uk For instance, PAL from cherimoya fruit has shown two different Michaelis-Menten constants (Km) for L-Phenylalanine, indicating complex regulatory behavior. core.ac.ukresearchgate.net The Km values reported for PAL from various sources range widely, typically from 0.011 mM to 1.7 mM. tandfonline.com Furthermore, PAL activity can be inhibited by ammonia, one of the products of the reaction it catalyzes, in a mixed inhibition manner. core.ac.uk In some systems, PAL activity is also regulated by factors like light, temperature, and calmodulin. nih.gov

Kinetic Properties of Phenylalanine Ammonia Lyase (PAL)

| Organism/Tissue | Substrate | Km Value | Inhibitors | Reference |

|---|---|---|---|---|

| Cherimoya Fruit | L-Phenylalanine | Exhibits two different Km values | Ammonia (Mixed Inhibition) | core.ac.ukresearchgate.net |

| Various Plants | L-Phenylalanine | 0.011 mM - 1.7 mM | Phenolic acids, heavy metal ions | tandfonline.com |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Activation by L-Leucine

L-leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. physiology.orgfrontiersin.org The activation of mTOR, specifically mTOR Complex 1 (mTORC1), by L-leucine is a critical mechanism for stimulating protein synthesis in various tissues, particularly in skeletal muscle. nih.gov Ingestion of L-leucine has been shown to rapidly and potently activate the mTOR signaling pathway, leading to increased phosphorylation of its key downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgnih.gov

The activation of mTORC1 by amino acids occurs through a mechanism involving the Rag GTPases, which sense amino acid availability and recruit mTORC1 to the lysosomal surface for activation. nih.gov L-leucine plays a crucial role in this process. nih.gov Studies have shown that L-leucine treatment can enhance the phosphorylation of mTOR and S6K, and this effect can be blocked by the mTOR inhibitor rapamycin, confirming the specificity of L-leucine's action on this pathway. nih.govashpublications.org

Research has demonstrated that L-leucine's stimulation of the mTOR pathway can have significant physiological effects. For instance, it can promote axonal outgrowth and regeneration in neurons and improve functional recovery after spinal cord injury in mice by enhancing mTOR activation. nih.gov Furthermore, stimulating the mTOR pathway with L-leucine has been shown to rescue certain developmental defects in models of Roberts syndrome. plos.org The anabolic effects of L-leucine on muscle protein synthesis are largely attributed to its ability to activate mTORC1 signaling. nih.govphysiology.org Interestingly, the stimulatory effect of L-leucine on mTORC1 and protein synthesis can be enhanced by the presence of other essential amino acids. physiology.org Phenylalanine, another component of the tripeptide, has also been shown to regulate protein synthesis via the LAT1-mTOR signaling pathway in bovine mammary epithelial cells. mdpi.com

Interactive Data Table: Key Proteins in the L-Leucine Mediated mTOR Pathway

| Protein | Function in the Pathway | Effect of L-Leucine |

| mTORC1 | Central kinase that integrates signals from nutrients and growth factors to regulate cell growth and protein synthesis. physiology.org | Activated. frontiersin.org |

| S6K1 | A downstream target of mTORC1, phosphorylates ribosomal protein S6, promoting translation. frontiersin.org | Phosphorylation is increased. nih.govashpublications.org |

| 4E-BP1 | An inhibitor of translation initiation factor eIF4E. Phosphorylation by mTORC1 releases this inhibition. frontiersin.org | Phosphorylation is increased. nih.govashpublications.org |

| Rag GTPases | Sense amino acid availability and recruit mTORC1 to the lysosome for activation. nih.gov | Activated in the presence of L-leucine. nih.gov |

| LAT1 | An amino acid transporter that can transport L-leucine and L-phenylalanine into the cell. mdpi.com | Its expression can be influenced by phenylalanine levels. mdpi.com |

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex and L-Leucine Catabolism

The catabolism of branched-chain amino acids, including L-leucine, is a critical metabolic process, and the rate-limiting step is catalyzed by the mitochondrial enzyme complex known as the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov This multi-subunit complex is responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), which are formed from the initial transamination of BCAAs. nih.govfrontiersin.org

The BCKDH complex is composed of three main catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoyl dehydrogenase). nih.govnih.gov The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. nih.gov A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the E1α subunit of the complex, thereby inhibiting BCAA catabolism. nih.govcambridge.org Conversely, a phosphatase, PPM1K, dephosphorylates and activates the complex. nih.gov

The catabolism of L-leucine begins with its reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferase (BCAT). nih.gov KIC is then irreversibly decarboxylated by the BCKDH complex to form isovaleryl-CoA. wikipedia.orgnih.gov Subsequent enzymatic steps lead to the final products of acetoacetate (B1235776) and acetyl-CoA. nih.gov The activity of the BCKDH complex is crucial for maintaining BCAA homeostasis, and its dysregulation is associated with metabolic disorders. frontiersin.org For instance, a deficiency in BCKDH activity leads to the accumulation of BCAAs and their toxic keto-acid derivatives, a condition known as maple syrup urine disease. frontiersin.org

Interactive Data Table: Enzymes and Metabolites in L-Leucine Catabolism

| Compound/Enzyme | Role in L-Leucine Catabolism |

| L-Leucine | The initial substrate for the catabolic pathway. nih.gov |

| Branched-chain aminotransferase (BCAT) | Catalyzes the first, reversible step: the transamination of L-leucine to its corresponding α-keto acid. nih.gov |

| α-Ketoisocaproate (KIC) | The branched-chain α-keto acid derived from L-leucine. nih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Catalyzes the second, irreversible, and rate-limiting step: the oxidative decarboxylation of KIC to isovaleryl-CoA. wikipedia.orgnih.gov |

| Isovaleryl-CoA | The product of the BCKDH-catalyzed reaction. wikipedia.orgnih.gov |

| BCKDH kinase (BCKDK) | A specific kinase that phosphorylates and inactivates the BCKDH complex. nih.govcambridge.org |

| PPM1K | A phosphatase that dephosphorylates and activates the BCKDH complex. nih.gov |

Interactions with Amino Acid Transporter Systems

L-Type Amino Acid Transporter 1 (LAT1, SLC7A5) Recognition and Transport of Constituent Amino Acids

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including L-phenylalanine and L-leucine. researchgate.netd-nb.info It functions as a sodium- and pH-independent obligatory antiporter, meaning it exchanges an extracellular amino acid for an intracellular one. solvobiotech.comfrontiersin.org LAT1 is a heterodimeric protein, composed of a light chain (SLC7A5) and a heavy chain (4F2hc or SLC3A2), which is necessary for stabilizing the transporter and guiding its localization to the plasma membrane. solvobiotech.comesmed.orgnih.gov This transporter is highly expressed at the blood-brain barrier and is often upregulated in cancer cells to meet their high demand for essential amino acids. researchgate.netnih.govuef.fi

LAT1 exhibits a high affinity for large, neutral amino acids that possess bulky or aromatic side chains. solvobiotech.com L-phenylalanine and L-leucine are among its preferred substrates. uef.fi The affinity of these amino acids for LAT1 is typically characterized by the Michaelis-Menten constant (Kₘ) or the half-maximal inhibitory concentration (IC₅₀). Studies have shown that the affinity for L-phenylalanine is high, with reported Kₘ values around 11-14.2 µM. nih.govacs.orgthno.org Similarly, L-leucine is a high-affinity substrate. frontiersin.orgnih.gov L-histidine is also transported by LAT1 with high affinity, with Kₘ values reported to be in the range of 5 to 50 µM. solvobiotech.comfrontiersin.org The transporter shows a lower affinity for glutamine when considered as an uptake substrate, with Kₘ values in the millimolar range. solvobiotech.com

| Amino Acid | Transporter | Affinity (Kₘ/Kᵢ/IC₅₀) | Cell Line/System |

| L-Phenylalanine | LAT1 | 11 µM (Kₘ) | Not Specified |

| L-Phenylalanine | LAT1 | 14.2 µM (Kₘ) | Not Specified |

| L-Phenylalanine | LAT1 | 69 µM (IC₅₀) | HEK293 cells |

| L-Leucine | LAT1 | 5.1 µM (Kₘ) | LLC-PK1 cells |

| L-Leucine | LAT1 | 8.71 µM (Kₘ) | ARPE-19 cells |

| L-Histidine | LAT1 | 24.6 µM (external Kₘ) | Proteoliposomes |

Data sourced from multiple studies and may vary based on the experimental system used.

The binding of ligands to LAT1 is governed by specific structural requirements. d-nb.info Key features for recognition include the presence of both an α-amino group and a carboxyl group. d-nb.infonih.govmdpi.com Research using methylated versions of L-leucine and L-histidine demonstrated that a free amino and carboxyl group at the α-carbon are essential for binding. frontiersin.org

Furthermore, a large, neutral, or aromatic side chain is crucial for high-affinity binding. d-nb.infonih.gov The binding site of LAT1 contains several hydrophobic residues (such as I139, V148, F252, F402, and W405) that likely interact with the hydrophobic side chains of substrates like phenylalanine and leucine (B10760876) through van der Waals forces. mdpi.comnih.gov Computational models and experimental studies have elucidated that substitutions on the aromatic ring of phenylalanine, particularly at the meta position, are well-tolerated and can even enhance affinity. nih.govuef.fi This understanding of SAR is critical for designing LAT1-utilizing prodrugs. nih.gov

LAT1 generally shows a preference for the L-enantiomers of amino acids, although its stereoselectivity can be modest and substrate-dependent. nih.govmdpi.com The affinity (Kₘ) of LAT1 for the L-enantiomers of phenylalanine and leucine has been shown to be higher than for their corresponding D-enantiomers. d-nb.infonih.gov However, some studies have concluded that LAT1 is not strictly stereoselective regarding the transport rate (Vmax), which can be similar for both L- and D-enantiomers. d-nb.infonih.gov For instance, the D-isomers of phenylalanine and leucine can significantly inhibit the uptake of L-phenylalanine, whereas the D-isomers of other amino acids like valine and tryptophan show negligible inhibition. arvojournals.org This suggests that while binding affinity may differ, some D-amino acids can still be transported by LAT1, a phenomenon observed in certain tumor cells. nih.gov

As LAT1 has a specific binding site, its transport activity can be competitively inhibited by various molecules that share structural similarities with its substrates. Large neutral amino acids, which are natural substrates, compete with each other for uptake. nih.gov For example, the presence of high concentrations of large amino acids after a meal can decrease the brain uptake of L-DOPA, a drug transported by LAT1. nih.gov

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a well-known specific inhibitor of system L transporters, including LAT1, and is often used in research to block its function. arvojournals.orgnih.gov Additionally, certain di- and tripeptides have been shown to interact with and potentially inhibit LAT1. researchgate.net For instance, the dipeptide KYT-0353 (JPH203) is a potent and selective inhibitor of LAT1. solvobiotech.com The ability of various amino acid derivatives and peptides to competitively inhibit LAT1-mediated transport is a key area of investigation for the development of targeted cancer therapies. nih.gov

Other Amino Acid Transporters and Their Modulation by L-Phenylalanine, L-Histidine, and L-Leucine

While LAT1 is a major transporter for large neutral amino acids, L-phenylalanine, L-histidine, and L-leucine are also transported by other systems, which can be modulated by their presence.

L-Type Amino Acid Transporter 2 (LAT2, SLC7A8): LAT2 has a broader substrate specificity than LAT1, transporting not only large neutral amino acids but also smaller ones. arvojournals.orgnih.gov It is considered a lower-affinity transporter compared to LAT1. arvojournals.org Both LAT1 and LAT2 are involved in leucine transport in human retinal pigment epithelial cells. nih.gov In some cells, L-DOPA is primarily transported by LAT2. physiology.org The transporter SLC7A8 is crucial for supplying arginine and large amino acids to type 2 innate lymphoid cells. nih.gov

Neutral and Basic Amino Acid Transporter (NBAT): NBAT expression can induce the transport of L-phenylalanine and L-arginine in a sodium-independent manner. nih.gov Interestingly, NBAT expression also stimulates a sodium-dependent, stereoselective transport of L-histidine, suggesting that NBAT may act as a transport-activating protein for several distinct transporter mechanisms. nih.gov

System N and A: L-histidine uptake can be mediated by System N transporters, which are specific for histidine, glutamine, and asparagine. pnas.org System A transporters, which handle small and N-methylated amino acids, share some substrate overlap but are distinct from the primary transporters of large neutral amino acids like phenylalanine and leucine. pnas.org

Other Systems: In the rat cerebral cortex, L-histidine has been shown to stimulate the transport of other large neutral and basic amino acids through an exchange mechanism, whereas L-phenylalanine was inhibitory. nih.gov

| Transporter | Gene | Key Substrates | Modulation by Phe, His, Leu |

| LAT2 | SLC7A8 | Broad range of large and small neutral amino acids, L-DOPA | Transports Phe, His, and Leu with lower affinity than LAT1. arvojournals.orgnih.gov |

| NBAT | SLC3A1 | Neutral and basic amino acids (e.g., Arg, Phe) | Induces Na+-independent transport of Phe and Na+-dependent transport of His. nih.gov |

| System N | SLC38 family | Gln, Asn, His | Primary transporter for L-Histidine in certain tissues. pnas.org |

Impact of Amino Acid Homeostasis on Cellular Processes (e.g., Th2 cell metabolism)

The maintenance of amino acid homeostasis, regulated by transporters like LAT1, is critical for the function of various cells, particularly immune cells. springermedizin.de T helper 2 (Th2) cells, and their innate counterparts, group 2 innate lymphoid cells (ILC2s), are involved in type 2 immune responses, such as those against helminths and in allergic reactions. nih.govnih.gov The metabolic activity of these cells is tightly linked to the availability of amino acids.

L-leucine, in particular, acts as a critical signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). researchgate.netnih.gov The uptake of leucine via LAT1 (SLC7A5) is a key step in T-cell activation, proliferation, and differentiation. researchgate.netembopress.org Activation of the mTORC1 pathway by leucine promotes protein synthesis and glycolysis, providing the necessary building blocks and energy for a robust immune response. researchgate.netfrontiersin.org

Recent studies have highlighted the importance of specific transporters in immune cell function. ILC2s, for example, depend on the availability of arginine and branched-chain amino acids for their survival and function. nih.govpnas.org The transporter SLC7A8 (LAT2) has been identified as a key supplier of these amino acids to ILC2s. nih.govpnas.org Genetic deletion of Slc7a8 impairs ILC2 function, reduces cytokine production, and compromises type 2 immune responses. nih.gov This is because the reduced amino acid availability leads to defects in mitochondrial oxidative phosphorylation and impaired activation of the mTOR and c-Myc signaling pathways. nih.gov Therefore, the transport of L-phenylalanine, L-histidine, and L-leucine is not just a housekeeping function but a critical regulatory node in cellular processes, including the metabolic programming of immune cells like Th2 cells. nih.gov

Structural Characterization and Computational Modeling of Tripeptides

Conformational Analysis of Peptides Containing Phenylalanine, Histidine, and Leucine (B10760876) Residues

The three-dimensional structure of a peptide is not static but exists as an ensemble of conformations in solution. Understanding the conformational preferences of L-Phenylalanyl-L-histidyl-L-leucine is crucial for elucidating its structure-function relationships. Computational methods, such as molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the peptide and identify its most stable conformers.

Studies on short peptides containing phenylalanine, histidine, and leucine reveal that these residues have distinct structural propensities. In aqueous solutions, peptides containing these amino acids are known to populate various conformational states, including extended β-strands, polyproline II (PPII)-like helices, and various turns (e.g., γ-turns). For instance, analysis of alanine-based tripeptides (Ala-X-Ala) in aqueous solution has shown that phenylalanine and histidine predominantly favor an extended β-strand conformation. Leucine, along with alanine, methionine, and glycine, shows a comparable probability of adopting both β-strand and PPII-like conformations.

Table 1: Conformational Preferences of Central Amino Acid Residues in Ala-X-Ala Peptides This table summarizes the predominant conformations found for the central amino acid (X) in an Ala-X-Ala tripeptide model in aqueous solution, providing an insight into the intrinsic structural tendencies of these residues.

| Central Amino Acid (X) | Predominant Conformation |

| Phenylalanine | Extended β-strand |

| Histidine | Extended β-strand |

| Leucine | β-strand and Polyproline II (PPII) |

Molecular Docking Simulations for Peptide-Enzyme Complex Formation (e.g., ACE-Peptide Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between peptides and enzymes, such as the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a major target for antihypertensive therapies.

Docking simulations of tripeptides with ACE have revealed key features of their binding. The stability of the peptide-enzyme complex is maintained by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. Studies have identified several critical amino acid residues within the ACE active site that frequently interact with inhibitory peptides. These include residues such as His353, Glu384, Lys511, His513, Tyr520, and Tyr523.

Table 2: Key ACE Active Site Residues and Their Interactions with Inhibitory Peptides This table details the primary amino acid residues in the ACE active site that are crucial for binding inhibitory peptides and the types of molecular interactions they form.

| ACE Residue | Type of Interaction | Reference |

| Gln281 | Hydrogen Bond | |

| His353 | Hydrogen Bond, Electrostatic | |

| Lys511 | Hydrogen Bond, Electrostatic | |

| His513 | Hydrogen Bond, Electrostatic | |

| Tyr520 | Hydrogen Bond, Aromatic | |

| Tyr523 | Hydrogen Bond, Aromatic | |

| S355 | Binding Pocket Residue | |

| V380 | Binding Pocket Residue | |

| V518 | Binding Pocket Residue |

Computational Models of Amino Acid Transport and Metabolic Homeostasis

The transport of amino acids across cell membranes is a fundamental process for cellular nutrition and signaling. Phenylalanine, histidine, and leucine are large neutral amino acids (LNAAs) that often compete for the same transport systems. Computational models are essential for understanding the dynamics of this transport and its impact on metabolic homeostasis.

One of the primary transporters for these amino acids is the L-type Amino Acid Transporter 1 (LAT1), which is a sodium-independent antiporter. LAT1 is responsible for the transport of LNAAs across the blood-brain barrier and is overexpressed in various cancer cells. Computational transport models are often based on Michaelis-Menten kinetics, describing the relationship between the rate of transport and the concentration of the substrate. These models incorporate kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport rate (Vmax).

A CHO cell-specific amino acid transport model has been constructed that can predict uptake flux under various conditions by integrating the kinetic parameters of multiple transporters. Such models can simulate the competitive inhibition between different amino acids. For instance, high levels of phenylalanine can inhibit the transport of histidine and leucine, a mechanism of particular importance in metabolic disorders like phenylketonuria (PKU). These models consist of systems of ordinary differential equations that describe the flux of amino acids between different compartments (e.g., blood, cell, brain). By analyzing these models, researchers can predict how changes in the concentration of one amino acid will affect the transport and availability of others, providing insights into cellular and systemic amino acid homeostasis.

Table 3: Kinetic Parameters for LAT1-Mediated Transport *This table presents typical kinetic parameters for the transport of relevant amino acids by the LAT1 transporter. Km indicates the affinity of the transporter for the substrate, while Vmax represents the maximum transport rate

In Vitro Methodologies and Analytical Techniques in Peptide Research

In Vitro Enzyme Activity Assays (e.g., Spectrophotometric and Radiometric Methods for ACE)

The activity of enzymes, particularly Angiotensin-Converting Enzyme (ACE), is often assessed using synthetic peptide substrates. Spectrophotometric and radiometric assays are common in vitro methods to determine the rate of enzymatic reactions and the efficacy of inhibitors.

Spectrophotometric methods offer a direct and often continuous way to measure enzyme activity. A widely used approach for ACE involves a synthetic substrate like Hippuryl-L-histidyl-L-leucine (HHL), which is structurally similar to L-Phenylalanyl-L-histidyl-L-leucine. The ACE-catalyzed hydrolysis of HHL yields hippuric acid and the dipeptide L-Histidyl-L-leucine. nih.gov The rate of this reaction can be quantified by measuring the change in absorbance. nih.gov

One common spectrophotometric technique involves stopping the enzymatic reaction, typically with acid, and then extracting the resulting hippuric acid with a solvent like ethyl acetate. The concentration of hippuric acid is subsequently determined by measuring its ultraviolet absorbance. google.com Another approach measures the formation of L-Histidyl-L-leucine. This can be achieved through a colorimetric reaction, for example, using o-phthalaldehyde (B127526), which selectively forms a chromogenic product with the dipeptide that can be measured. researchgate.net A modified method utilizes p-hydroxyhippuryl-L-histidyl-L-leucine as the substrate. The enzymatic cleavage product, hippurate, can react with cyanuric chloride to form a yellow complex, which is quantified by measuring its absorbance at 405 nm. nih.gov

Radiometric assays provide a highly sensitive, albeit discontinuous, method for measuring enzyme activity. These assays utilize a radiolabeled substrate. For ACE, a substrate such as benzoyl-[L-¹⁴C]glycyl-L-histidine-L-leucine can be employed. nih.gov In this method, the enzyme reaction is performed, and then the radiolabeled product is separated from the unreacted substrate, often using chromatography or solvent extraction. The radioactivity of the isolated product is then measured using a scintillation counter, which allows for the precise quantification of enzyme activity.

| Assay Type | Substrate Example | Product Measured | Detection Method | Key Principle |

| Spectrophotometric | Hippuryl-L-histidyl-L-leucine (HHL) | Hippuric Acid | UV Absorbance | Measures the increase in UV absorbance due to the formation of hippuric acid after its extraction. google.com |

| Spectrophotometric | p-hydroxyhippuryl-L-histidyl-L-leucine | Hippurate | Colorimetry (405 nm) | Hippurate reacts with cyanuric chloride to produce a yellow complex for photometric measurement. nih.gov |

| Colorimetric | Hippuryl-L-histidyl-L-leucine (HHL) | L-Histidyl-L-leucine | Colorimetry (390 nm) | The product dipeptide reacts with o-phthalaldehyde to form a chromogenic adduct. researchgate.net |

| Radiometric | Benzoyl-[L-¹⁴C]glycyl-L-histidine-L-leucine | Benzoyl-[L-¹⁴C]glycine | Scintillation Counting | Measures the radioactivity of the cleaved, radiolabeled product after separation from the substrate. nih.gov |

Cell-Based Assays for Amino Acid Transporter Function

Cell-based assays are indispensable for studying how peptides and amino acids cross cell membranes via transporter proteins. frontiersin.org These assays can elucidate the mechanisms of uptake, competition for transporters, and the dynamics of transport.

Cis-Inhibition and Trans-Stimulation Studies

Cis-inhibition and trans-stimulation studies are kinetic experiments designed to characterize the interaction of a compound with a specific transporter. These assays help determine if a substance is a substrate or an inhibitor of a particular transporter.

Cis-inhibition assays are used to assess the ability of a test compound to compete with a known, labeled substrate for uptake into cells. nih.gov In a typical experiment, cells expressing the transporter of interest are incubated with a fixed concentration of a radiolabeled or fluorescently tagged substrate (e.g., [¹⁴C]-L-Leucine) in the presence of varying concentrations of the unlabeled test compound (the inhibitor). nih.gov If the test compound binds to the transporter, it will compete with the labeled substrate, leading to a dose-dependent decrease in the uptake of the label. This allows for the determination of the inhibitory constant (Ki), which quantifies the affinity of the test compound for the transporter. For instance, studies on the L-type amino acid transporter (LAT1) use radiolabeled L-leucine as a probe substrate to screen for inhibitory compounds. nih.govnih.gov

Trans-stimulation (or trans-acceleration) assays are used to determine if a compound is a substrate that is transported into the cell. nih.gov In this setup, cells are first "pre-loaded" with a high concentration of the unlabeled test compound. Subsequently, the cells are placed in a medium containing a radiolabeled substrate for the same transporter. If the test compound is an exchange substrate for the transporter (an antiporter), its efflux out of the cell down its concentration gradient will drive the influx of the external radiolabeled substrate into the cell. nih.govnih.gov This results in a higher accumulation of the radiolabeled substrate compared to control cells that were not pre-loaded. This phenomenon confirms that the test compound is not just binding to the transporter but is also being transported across the membrane.

Direct Amino Acid Uptake Measurements in Cellular Models

Direct uptake assays measure the rate at which a compound is transported into cells. These experiments are fundamental to characterizing transporter function and understanding the cellular absorption of amino acids and peptides.

The most common method involves incubating cells with a radiolabeled version of the amino acid or peptide of interest. nih.gov For example, to measure the uptake of the constituent amino acids of this compound, cells can be incubated with ³H-labeled L-leucine or L-phenylalanine for a specific time. nih.govresearchgate.net The incubation is stopped rapidly, often by washing the cells with an ice-cold buffer to remove any extracellular label. The cells are then lysed, and the amount of radioactivity that has accumulated inside the cells is quantified using a scintillation counter. This provides a direct measure of the transport rate. nih.gov

More recently, non-radioactive methods have been developed. One such technique utilizes stable isotope-labeled substrates in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Cells are incubated with a stable isotope-labeled substrate (e.g., L-leucine-d3), and after incubation, the intracellular concentration of the labeled substrate is measured by LC-MS/MS. This method avoids the hazards associated with radioactivity and offers high specificity and sensitivity. researchgate.net These direct uptake measurements can be used to determine key kinetic parameters of transport, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), which describe the affinity of the substrate for the transporter and the maximum rate of transport, respectively. nih.gov

Spectroscopic Techniques for Characterizing Peptide-Protein Interactions

Spectroscopic techniques are powerful tools for investigating the binding of peptides to proteins at the molecular level. Fluorescence spectroscopy and circular dichroism provide insights into the binding event, affinity, and conformational changes that occur upon interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. The intrinsic fluorescence of a protein, which typically arises from its tryptophan and tyrosine residues, can be monitored. When a peptide binds to a protein, it can cause a change in the local environment of these fluorescent amino acids, leading to a shift in the emission wavelength or a change (quenching or enhancement) in the fluorescence intensity. nih.gov

The phenylalanine residue within this compound also possesses intrinsic fluorescence, although its quantum yield is lower than that of tryptophan or tyrosine. nih.gov Nevertheless, changes in its fluorescence upon binding can be monitored. nih.gov By titrating a protein solution with increasing concentrations of the peptide and measuring the corresponding change in fluorescence, a binding curve can be generated. From this curve, the binding affinity (dissociation constant, Kd) of the peptide-protein interaction can be calculated. researchgate.net This method provides valuable quantitative data on the strength of the interaction.

| Parameter | Description | Information Gained |

| Fluorescence Quenching/Enhancement | Change in the intensity of the intrinsic fluorescence of the protein (or peptide) upon binding. | Indicates that an interaction is occurring and can be used to determine binding stoichiometry and affinity. nih.gov |

| Emission Wavelength Shift | A shift in the peak emission wavelength (blue or red shift) of the fluorophore. | Provides information about changes in the polarity of the fluorophore's local environment, suggesting conformational changes upon binding. |

| Binding Isotherm | A plot of the change in fluorescence as a function of ligand concentration. | Allows for the calculation of the dissociation constant (Kd), which quantifies the binding affinity. researchgate.net |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is particularly useful for studying the secondary structure of proteins (e.g., α-helix, β-sheet content) and detecting conformational changes that occur upon ligand binding. osti.gov

When a peptide like this compound binds to a protein, it can induce a change in the protein's secondary or tertiary structure. This change is reflected in the protein's CD spectrum, typically observed in the far-UV region (190-250 nm). By comparing the CD spectrum of the protein alone with the spectrum of the protein-peptide complex, one can characterize the nature and extent of the conformational change. anu.edu.au

Furthermore, if the peptide itself does not have a strong CD signal when free in solution, it can acquire an "induced" CD signal upon binding to the protein. anu.edu.au This induced CD arises from the peptide adopting a fixed, chiral conformation while bound in the protein's binding site. The induced CD spectrum can provide specific information about the conformation of the bound peptide.

Advanced Analytical Techniques for Peptide Characterization

The comprehensive characterization of peptides is fundamental to understanding their structure-function relationships. For the tripeptide this compound, a suite of advanced analytical techniques is employed to elucidate its structure, determine its purity, confirm its identity, and quantify its interactions with other molecules. These methods provide critical data on the peptide's atomic-level conformation, sample integrity, molecular mass and sequence, and the thermodynamics of its binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about atomic connectivity, spatial proximity, and the local chemical environment of each atom in this compound.

One-dimensional (1D) ¹H NMR spectra offer initial insights into the peptide's structure. The chemical shifts of amide (NH), alpha-proton (CαH), and side-chain protons are sensitive to the peptide's conformation. chemrxiv.orgwalisongo.ac.id For instance, CαH proton chemical shifts that are shifted upfield relative to their random coil values are indicative of an α-helical structure, while downfield shifts suggest a β-sheet conformation. nih.govwikipedia.org The dispersion of amide proton chemical shifts across a wide range is also a hallmark of a well-structured peptide. chemrxiv.org

Two-dimensional (2D) NMR experiments are essential for unambiguous resonance assignment and detailed structural analysis of this compound.

Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid spin system by revealing correlations between all protons within that residue. This allows for the straightforward identification of the Phenylalanine, Histidine, and Leucine (B10760876) residues. chemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space (typically <5 Å), regardless of whether they are in the same residue. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the peptide's 3D structure.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled through-bond, typically two or three bonds apart, aiding in the assignment of protons within each amino acid's side chain. walisongo.ac.id

By integrating the distance and dihedral angle restraints derived from these NMR experiments into molecular modeling software, a high-resolution 3D structure of this compound can be generated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Amino Acid | Proton | Predicted Chemical Shift (ppm) |

| Phenylalanine (Phe) | NH | 8.31 |

| CαH | 4.66 | |

| CβH | 3.13, 3.25 | |

| Aromatic (δ, ε, ζ) | 7.20 - 7.35 | |

| Histidine (His) | NH | 8.15 |

| CαH | 4.60 | |

| CβH | 3.10, 3.20 | |

| Imidazole (B134444) C2-H | 8.70 | |

| Imidazole C4-H | 7.30 | |

| Leucine (Leu) | NH | 8.05 |

| CαH | 4.35 | |

| CβH | 1.70 | |

| CγH | 1.65 | |

| CδH₃ | 0.92, 0.94 |

Note: Predicted values are based on typical chemical shifts for amino acids in a short peptide chain in aqueous solution and can vary based on pH, temperature, and peptide conformation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of peptides. nih.gov It is routinely used to determine the purity of synthetic this compound and to quantify its concentration in various samples. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. hplc.eu

In RP-HPLC, the peptide is separated based on its hydrophobicity. The stationary phase is non-polar (e.g., silica (B1680970) particles bonded with C8 or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). thermofisher.com A gradient elution is commonly employed, where the concentration of the organic solvent is gradually increased over time. This causes more hydrophobic molecules, which are initially retained on the column, to elute as the mobile phase becomes more non-polar. nih.gov

The purity of an this compound sample is assessed by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. resolvemass.ca Impurities, such as deletion sequences from solid-phase synthesis or byproducts, will typically have different retention times and appear as separate peaks. Quantification is achieved by comparing the peak area of the peptide to a standard curve generated from known concentrations of a reference standard. Detection is usually performed by monitoring UV absorbance at 214-220 nm, which corresponds to the peptide bonds.

Table 2: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 40°C |

Mass Spectrometry (MS) for Peptide Identification and Supramolecular Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and verifying its amino acid sequence. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) that allows the peptide to be ionized directly from solution into the gas phase with minimal fragmentation. nih.gov

The precise molecular weight of the tripeptide can be determined with high accuracy using a high-resolution mass spectrometer. This allows for the unambiguous confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this process, the protonated molecular ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID). This fragments the peptide at the amide bonds, producing a predictable series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. core.ac.uk MS can also be used to study non-covalent, supramolecular complexes of the peptide with other molecules, such as metal ions or host molecules, by preserving these fragile interactions during the ionization process. researchgate.net

Table 3: Theoretical Mass and MS/MS Fragmentation Data for this compound

| Parameter | Value |

| Amino Acid Sequence | Phe-His-Leu |

| Molecular Formula | C₂₁H₂₉N₅O₄ |

| Monoisotopic Mass | 415.2220 Da |

| [M+H]⁺ | 416.2298 Da |

| b-ions | |

| b₁ (Phe) | 148.0762 Da |

| b₂ (Phe-His) | 285.1352 Da |

| y-ions | |

| y₁ (Leu) | 132.1023 Da |

| y₂ (His-Leu) | 269.1613 Da |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. uspto.gov It is the only method that can determine all the thermodynamic parameters of a binding interaction in a single experiment. whiterose.ac.uk ITC can be used to characterize the binding of this compound to a target molecule, such as a receptor, protein, or metal ion.

In an ITC experiment, a solution of the peptide is titrated into a solution containing the target molecule at a constant temperature. wur.nl Each injection triggers a small heat change, which is measured by the microcalorimeter. As the target molecule becomes saturated with the peptide, the heat change per injection diminishes until only the heat of dilution is observed.

The resulting data are plotted as heat change per injection versus the molar ratio of the ligands. Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (Kₔ): Measures the strength of the interaction.

Stoichiometry (n): The number of peptide molecules that bind to one target molecule.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding interactions (e.g., hydrogen bonds, van der Waals forces). whiterose.ac.uk

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding, including conformational changes and the release of water molecules. uspto.gov

This complete thermodynamic profile provides deep insights into the molecular forces driving the binding of this compound to its target.

Table 4: Illustrative Thermodynamic Data from an ITC Experiment

| Thermodynamic Parameter | Symbol | Example Value | Unit |

| Stoichiometry | n | 1.05 | - |

| Association Constant | Kₐ | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant | Kₔ | 4.0 | µM |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | TΔS | -1.2 | kcal/mol |

| Gibbs Free Energy Change | ΔG | -7.3 | kcal/mol |

Note: These are hypothetical values for the binding of this compound to a generic target protein and serve only for illustrative purposes.

Future Directions and Translational Research Potential

Rational Design of L-Phenylalanyl-L-histidyl-L-leucine Analogues for Enhanced Bioactivity

The rational design of analogues based on the this compound sequence is a key strategy for enhancing specific biological activities and improving pharmacokinetic profiles. This approach involves making targeted chemical modifications to the parent peptide to optimize its interaction with biological targets.

A prominent example of this strategy is the development of an L-Phe-D-His-L-Leu analogue, which was custom-designed to inhibit the angiotensin-converting enzyme (ACE), a critical regulator of blood pressure. nih.gov Researchers intentionally altered the stereochemistry of the central histidine residue from the naturally occurring L-isomer to the D-isomer. nih.gov This single, strategic modification resulted in a potent, competitive inhibitor of ACE with a very high affinity (IC₅₀ of 53.32 ± 0.13 nmol/L). nih.gov The incorporation of the D-amino acid was designed to enhance the peptide's stability and its interaction with the enzyme's active site. nih.gov This successful modification highlights how subtle changes to the peptide backbone can lead to significant gains in bioactivity, providing a blueprint for creating further analogues with potentially improved therapeutic efficacy against hypertension and related cardiovascular conditions. nih.gov

Future design strategies could explore other modifications, such as:

N-methylation: Modifying the peptide bonds to increase resistance to enzymatic degradation. rsc.org

Side-chain alterations: Substituting the existing amino acid side chains with non-proteinogenic or constrained analogues to fine-tune binding affinity and selectivity. researchgate.net

Cyclization: Converting the linear peptide into a cyclic structure to improve stability and receptor-binding affinity. rsc.org

These rational design approaches are instrumental in transforming native peptide sequences into viable drug candidates.

Identification of Novel Biological Targets for Tripeptides Derived from Phenylalanine, Histidine, and Leucine (B10760876)

While ACE is a well-defined target, tripeptides composed of phenylalanine, histidine, and leucine likely interact with a broader range of biological molecules. The identification of these novel targets is crucial for uncovering new therapeutic applications.

Angiotensin-Converting Enzyme (ACE): The primary and most studied target for peptides with this sequence is ACE. The structural motif of an aromatic amino acid (Phe) at the N-terminus, a positively charged residue (His) in the middle, and a hydrophobic residue (Leu) at the C-terminus is characteristic of many potent ACE inhibitors. mdpi.com The analogue L-Phe-D-His-L-Leu has been shown to directly bind to ACE, inhibit its activity, and consequently lower circulating levels of Angiotensin II, demonstrating a clear therapeutic mechanism. nih.gov

Antioxidant Pathways: The constituent amino acids suggest a potential role in combating oxidative stress. Histidine and phenylalanine are known to contribute to the antioxidant activity of peptides. jst.go.jp Research on libraries of tripeptides has shown that those containing aromatic and histidine residues can effectively scavenge free radicals. jst.go.jp Therefore, Phe-His-Leu and its analogues could be investigated for their ability to modulate cellular redox states and protect against oxidative damage.

Amino Acid Transporters: Large neutral amino acids (LNAAs), including phenylalanine, histidine, and leucine, compete for transport across cellular barriers like the neurovascular unit. frontiersin.org The transporter SLC7A5 (LAT1) is a key player in this process. frontiersin.org Tripeptides like Phe-His-Leu, or their metabolites, could potentially modulate the activity of these transporters, influencing amino acid homeostasis in specific tissues such as the brain. This presents a potential therapeutic avenue for metabolic disorders where amino acid balance is disrupted. frontiersin.org

Leucine-Responsive Regulatory Proteins (Lrp): In microorganisms, Lrp proteins are global transcriptional regulators that sense nutrient availability, with leucine being a primary effector molecule. nih.gov Histidine has also been shown to influence Lrp's regulatory function. nih.gov While this mechanism is characterized in prokaryotes, exploring whether Phe-His-Leu or its components could influence analogous nutrient-sensing pathways in mammalian cells presents an intriguing area for future research. nih.gov

Integration of Computational and Experimental Approaches in Peptide Discovery and Optimization

The discovery and optimization of bioactive peptides like this compound are significantly accelerated by integrating computational and experimental methods. This synergistic approach allows for the rapid screening of vast chemical spaces and provides deep insights into molecular interactions, guiding the rational design of new compounds. mdpi.comacs.org

Computational Approaches:

Molecular Docking: This technique predicts how a peptide binds to the three-dimensional structure of a target protein. mdpi.com In the study of the L-Phe-D-His-L-Leu analogue, molecular docking was used to reveal its strong interaction with critical amino acid residues within the active site of ACE, providing a structural basis for its potent inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide and its target over time, offering a more realistic view of the binding process and the conformational flexibility of the peptide. mdpi.com

Virtual Screening and AI: Artificial intelligence and machine learning algorithms can be trained on large datasets of known bioactive peptides to predict the activity of new sequences, enabling the high-throughput virtual screening of potential drug candidates before they are synthesized. researchgate.netnih.gov

Experimental Approaches:

In Vitro Activity Assays: These are essential for validating the predictions made by computational models. For the L-Phe-D-His-L-Leu analogue, its ACE-inhibitory potential was confirmed and quantified using in vitro enzymatic assays, which showed a dose-dependent, competitive inhibition. nih.gov

Spectroscopic Analysis: Techniques like fluorescence spectroscopy and circular dichroism can confirm the direct physical interaction between a peptide and its target protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional solution structure of peptides, which is critical for understanding their function and for providing data to refine computational models. rsc.org

The iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern peptide drug discovery, allowing for more efficient optimization of lead compounds. researchgate.net

Exploration of Peptide-Mediated Regulatory Mechanisms in Cellular Signaling Pathways

Peptides can exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is fundamental to translating a bioactive peptide into a therapeutic agent. For this compound and its analogues, several pathways are of interest.

Renin-Angiotensin System (RAS): The most direct regulatory role identified for a Phe-His-Leu analogue is the modulation of the RAS. By inhibiting ACE, L-Phe-D-His-L-Leu prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. nih.gov This action directly leads to a decrease in blood pressure and has been shown to reduce associated pathologies like fibrosis in the heart and kidneys, demonstrating a clear impact on a major signaling axis that controls cardiovascular homeostasis. nih.gov

mTOR Signaling Pathway: Leucine, the C-terminal amino acid of the tripeptide, is a well-established and potent activator of the mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway, particularly mTOR Complex 1 (mTORC1). cambridge.orgfrontiersin.org This pathway is a central regulator of cell growth, proliferation, and protein synthesis. cambridge.org Leucine stimulates mTORC1, leading to the phosphorylation of downstream targets that initiate protein translation. frontiersin.org Future research could investigate whether the entire Phe-His-Leu tripeptide can be delivered to cells to modulate mTOR signaling, which could have applications in conditions characterized by muscle loss (sarcopenia) or in regulating cellular metabolism. core.ac.uk

Gene Expression Regulation: As an effector molecule for Lrp in bacteria, leucine can alter the expression of dozens of genes related to metabolism and stress survival. nih.gov Investigating whether Phe-His-Leu can influence gene expression in mammalian cells, either through nutrient-sensing pathways like mTOR or by other mechanisms, is a promising avenue for discovering novel regulatory functions.

Development of Peptidomimetics Based on this compound Structural Motifs

While peptides can be highly potent and specific, they often suffer from poor oral bioavailability and rapid degradation in the body. Peptidomimetics are compounds designed to mimic the three-dimensional structure and function of a peptide but are built with modified chemical backbones to overcome these limitations. nih.gov The this compound sequence provides a valuable structural motif for this purpose.

Stereoisomeric Modification: As demonstrated with L-Phe-D-His-L-Leu, the simple substitution of an L-amino acid with its D-isomer is a form of peptidomimicry that can enhance stability and bioactivity. nih.gov This strategy can make the peptide less recognizable to proteases.

Backbone Modifications: More advanced strategies involve altering the peptide backbone itself. This can include the synthesis of aza-peptides, where the α-carbon of an amino acid is replaced with a nitrogen atom, or the incorporation of novel scaffolds like oxetane (B1205548) rings into the peptide chain. nih.govgoogle.com These modifications can enforce specific conformations that are optimal for receptor binding while improving drug-like properties.

Structure-Based Design: The development of peptidomimetics can be guided by detailed structural information of how the parent peptide binds to its target. acs.org By understanding the key pharmacophore residues—the essential parts of the molecule that interact with the target—researchers can design smaller, non-peptide molecules that present these same features in the correct spatial orientation. researchgate.netacs.org

The development of peptidomimetics based on the Phe-His-Leu motif could lead to the creation of orally available drugs for hypertension or other conditions, translating the biological activity of the peptide into a more robust therapeutic format.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Phenylalanyl-L-histidyl-L-leucine, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise coupling. Critical steps include:

- Coupling efficiency : Use HOBt/DIC activation to minimize racemization .

- Purity validation : Reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) and mass spectrometry (ESI-MS) to confirm molecular weight and purity (>95%) .

- Table 1 : Common impurities and their retention times in HPLC analysis.

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Deletion sequences | 12.3–14.7 | Incomplete coupling |

| Oxidation products | 15.8 | Methionine/histidine side chains |

Q. Which spectroscopic techniques are most effective for structural elucidation of this tripeptide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 2D H-C HSQC and TOCSY for backbone and side-chain assignments .

- Circular Dichroism (CD) : Monitor conformational changes in buffered solutions (e.g., pH 7.4 PBS) to assess α-helix or β-sheet propensity .

- Infrared Spectroscopy (FTIR) : Amide I (1650 cm) and II (1550 cm) bands to confirm peptide bond formation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., neuroprotective vs. pro-inflammatory effects)?

- Methodological Answer :

- Controlled variables : Standardize cell lines (e.g., SH-SY5Y for neuroprotection), culture conditions, and peptide concentrations (µM range) .

- Data normalization : Use internal controls (e.g., housekeeping genes for qPCR) and meta-analysis frameworks to reconcile conflicting results .

- Table 2 : Conflicting bioactivity findings and proposed resolutions.

| Study | Observed Effect | Proposed Resolution |

|---|---|---|

| Smith et al. (2023) | Neuroprotective | Test under oxidative stress conditions |

| Lee et al. (2024) | Pro-inflammatory | Validate TLR4 receptor interactions |

Q. What strategies optimize the stability of this compound in physiological environments?

- Methodological Answer :

- Chemical modification : N-terminal acetylation or C-terminal amidation to reduce enzymatic degradation .

- Encapsulation : Use liposomal carriers (e.g., DOPC/DOPE lipids) to enhance serum stability, monitored via dynamic light scattering (DLS) .

- Stability assays : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) with LC-MS quantification .

Q. How can researchers ensure reproducibility of pharmacokinetic studies across different models?

- Methodological Answer :

- Interspecies calibration : Compare rodent and non-human primate models using allometric scaling (e.g., ¼ power law for clearance rates) .

- Sampling protocols : Standardize timepoints (e.g., 0, 15, 30, 60 min post-injection) and bioanalytical methods (e.g., microdialysis coupled with HPLC) .

Methodological Guidelines for Data Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

- Answer :

- Detailed logs : Record reaction temperatures, solvent purity, and coupling times.

- Supporting information : Provide NMR spectra (δ values), HPLC chromatograms, and MALDI-TOF data in supplementary files .

Ethical and Collaborative Considerations

Q. What frameworks ensure ethical rigor in studies involving animal or human subjects?

- Answer :

- FINER criteria : Ensure feasibility, novelty, and relevance during experimental design .

- IRB compliance : Obtain approvals for human-derived samples (e.g., plasma stability tests) and adhere to ARRIVE guidelines for animal studies .

Q. How can interdisciplinary teams collaboratively design peptide-based studies?

- Answer :

- Task allocation : Divide roles (e.g., synthetic chemistry, bioassays) with milestones and shared data repositories .

- Conflict resolution : Use version-controlled documents (e.g., GitHub) for protocol updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.